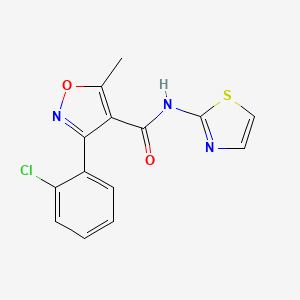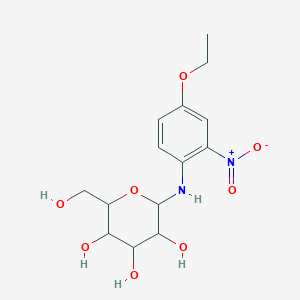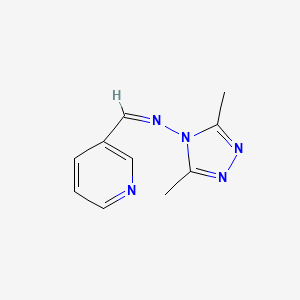![molecular formula C16H17N3O2 B5911109 N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B5911109.png)
N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methylanilino group, and an acetamide group. Its molecular formula is C16H16N2O2, and it has a molecular weight of 268.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide typically involves the condensation of 3-hydroxybenzaldehyde with 2-(2-methylanilino)acetamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of cell growth and proliferation. Additionally, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxyphenyl)acetamide: Shares the hydroxyphenyl group but lacks the methylanilino group.
N-(2-methylanilino)acetamide: Contains the methylanilino group but lacks the hydroxyphenyl group.
N-(4-hydroxyphenyl)acetamide: Similar structure but with the hydroxy group in a different position.
Uniqueness
N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide is unique due to the presence of both the hydroxyphenyl and methylanilino groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its similar compounds .
Properties
IUPAC Name |
N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-5-2-3-8-15(12)17-11-16(21)19-18-10-13-6-4-7-14(20)9-13/h2-10,17,20H,11H2,1H3,(H,19,21)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMQNCNAGSTOHN-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide](/img/structure/B5911026.png)
![4,6-dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911035.png)
![(3Z)-3-[(4-fluorophenyl)methylidene]isoquinoline-1,4-dione](/img/structure/B5911061.png)
![N-[3-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B5911069.png)
![3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide](/img/structure/B5911076.png)
![N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B5911077.png)
![N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B5911078.png)
![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)
![N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B5911099.png)
![N-[(Z)-(4-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B5911102.png)
![methyl 4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]benzoate](/img/structure/B5911104.png)



